3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
VCID: VC11036570
Molecular Formula: C18H21ClN4
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC11036570.png)
Description |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound involves a pyrazole ring fused with a pyrimidine moiety, which contributes to its biological activity. Synthesis and Chemical ReactionsThe synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent substitution reactions to introduce the desired functional groups. This compound can participate in various chemical reactions, expanding its utility in synthetic organic chemistry and medicinal applications. Biological Activity and ApplicationsPyrazolo[1,5-a]pyrimidines, including 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been extensively studied for their diverse pharmacological activities. They are particularly noted for their potential as kinase inhibitors, which makes them candidates for treating diseases such as cancer and other kinase-dependent disorders. Research Findings and Future DirectionsResearch on 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine highlights its significance in drug discovery and development. The compound's complex structure and biological activity suggest potential applications in targeted therapies. Further studies are needed to fully explore its pharmacological properties and to develop it into effective therapeutic agents. |
---|---|
Product Name | 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Molecular Formula | C18H21ClN4 |
Molecular Weight | 328.8 g/mol |
IUPAC Name | 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3 |
Standard InChIKey | JWOXJNMDXZPOTO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |
PubChem Compound | 8741355 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume